5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of appropriate quinoline derivatives with methoxy and formyl groups. One common method involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methoxy-substituted aromatic compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy and formyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with DNA and proteins, showing potential as an intercalating agent.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
Uniqueness
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific methoxy and formyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-13)11(14)12-9/h2-6H,1H3,(H,12,14) |
InChI Key |
IQISCRHGMQPYGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C(=O)N2)C=O |
Origin of Product |
United States |
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